3-(3-Nitrophenoxy)pyridine

Übersicht

Beschreibung

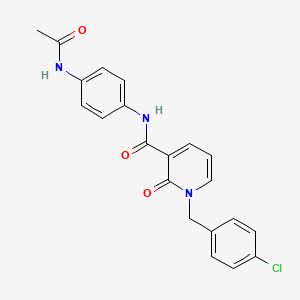

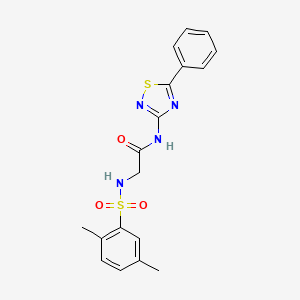

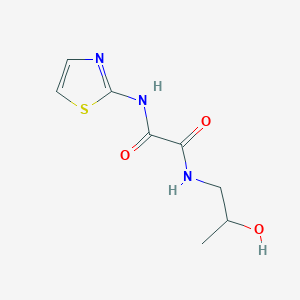

“3-(3-Nitrophenoxy)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a nitrophenyl group and an ether linkage .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a pyridine ring attached to a nitrophenyl group via an ether linkage . The exact structure would depend on the specific positions of these groups within the molecule.Wissenschaftliche Forschungsanwendungen

Anticarcinogenic and Antioxidant Activities

Research indicates that dietary polyphenols, which may include compounds like 3-(3-Nitrophenoxy)pyridine, have anticarcinogenic and antioxidant properties. These compounds have been studied for their protective effects against DNA damage induced by carcinogenic compounds like N-nitrosodimethylamine (NDMA), N-nitrosopyrrolidine (NPYR), and benzo(a)pyrene (BaP) in human hepatoma cells (Delgado et al., 2008).

Hydrogen Bond Studies in Chemical Complexes

Investigations into complexes of pyridines and pyridine N-oxides with various phenols, such as 2,6-dichloro-4-nitrophenol, have provided valuable insights into hydrogen bonding mechanisms. These studies are crucial for understanding molecular interactions and have implications in the design of new pharmaceuticals and materials (Dega-Szafran et al., 1996).

Functionalization in Polymer Chemistry

The functionalization of polymers with end-groups like pyridine is a significant area of research. For example, Poly(3-hexylthiophene)s with pyridine end-groups have been synthesized, leading to advancements in the creation of hybrid materials with a broad variety of nanoparticles. This research contributes to the development of novel materials with potential applications in electronics and nanotechnology (Monnaie et al., 2013).

Catalysis and Chemical Synthesis

Studies have been conducted on iron(III) complexes with ligands containing pyridine structures, acting as models for enzymes like catechol dioxygenases. These studies help in understanding the role of ligands in catalysis and enzyme function, which is vital for the development of new catalysts and understanding biological processes (Velusamy et al., 2004).

Nitration Studies in Organic Chemistry

Research on the nitration of pyridine derivatives, such as dithieno[3,4-b:3′,2′-d]pyridine, contributes to our understanding of chemical reactions in organic synthesis. This research is fundamental in the field of organic chemistry, aiding in the development of new synthetic methods and compounds (Gronowitz et al., 1991).

Environmental Toxicology

The study of environmental exposure to compounds like organophosphorus and pyrethroid pesticides, which may include pyridine derivatives, is crucial in toxicology. Understanding the extent of exposure, especially in children, informs public health policies and regulatory measures (Babina et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLWTQDQUDFCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CN=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2736664.png)

![N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2736669.png)

![Tert-butyl (4aR,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate](/img/structure/B2736670.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2736675.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736677.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)